2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone
Overview
Description
“2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further attached to a phenyl ring at the first carbon. The phenyl ring has a hydroxy group at the second position and a methyl group at the fifth position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources .Scientific Research Applications
Anti-Microbial Properties
- Molecular Docking and ADMET Studies: 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone, identified in various plant extracts, exhibits significant anti-microbial properties. Its efficacy against Staphylococcus aureus proteins was evaluated through molecular docking techniques, revealing promising binding affinities with certain proteins like Dehydrosqualene synthase and Dihydrofolate reductase. This suggests its potential as an antimicrobial agent (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
Synthesis and Characterization
Synthetic Technology Improvement
The chemical synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in the production of Synephrine, has been improved for higher yield and purity. This advancement in synthetic methods is crucial for efficient production in various applications (Li Yu-feng, 2013).
Formation and Stability Studies
Studies on the pyrolysis products of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride and its analogs under simulated conditions provide insights into its stability and the formation of various degradation products. This is crucial for understanding its behavior under different environmental conditions (Kelly B Texter et al., 2018).
Biological Activities and Applications
Chalcone Analogue Synthesis
A study demonstrated the synthesis of α,β-unsaturated ketones via a specific reaction mechanism, using derivatives of 2-bromo-1-(4-nitrophenyl)ethanone. This method opens pathways for creating a wide range of chalcone analogues, which have diverse applications in biological research (C. Curti, A. Gellis, & P. Vanelle, 2007).
Antibacterial and Immunomodulatory Activities
The synthesis of novel derivatives like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone led to compounds with significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These findings highlight the potential of such derivatives in modulating immune responses (H. Abdel‐Aziz et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBTDDCIHXQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544157 | |
Record name | 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51317-87-4 | |
Record name | 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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